molecular formula C7H10N2O2 B3022590 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine CAS No. 3122-75-6

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Cat. No. B3022590
CAS RN: 3122-75-6
M. Wt: 154.17
InChI Key: FQJBACRSCZJCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a chemical compound with the molecular formula C7H10N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, often involves multicomponent reactions . For instance, a study describes the preparation of pyrimidine azo dyes through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole(s) .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine was confirmed using various spectroscopic techniques, including FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine include a molecular weight of 154.16600 and a LogP value of 0.63700 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (also known as 6-(methoxymethyl)-2-methylpyrimidin-4-ol), focusing on six unique applications:

Pharmaceutical Development

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific enzymes and receptors. For instance, it can be utilized in the synthesis of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins .

Biochemical Research

In biochemical research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways. Its structural properties make it suitable for investigating the activity of pyrimidine-related enzymes, which are crucial in DNA and RNA synthesis. This helps in understanding the biochemical basis of diseases and developing targeted therapies .

Agricultural Chemistry

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: has applications in agricultural chemistry, particularly in the development of herbicides and pesticides. Its ability to inhibit specific plant enzymes makes it an effective component in formulations designed to protect crops from pests and diseases, thereby enhancing agricultural productivity .

Material Science

In material science, this compound is explored for its potential in creating advanced materials. Its chemical stability and reactivity make it a candidate for developing polymers and coatings with specific properties, such as enhanced durability and resistance to environmental factors .

Analytical Chemistry

Analytical chemists use 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine as a standard or reagent in various analytical techniques. Its well-defined chemical properties allow for its use in methods such as chromatography and spectroscopy, aiding in the accurate quantification and identification of other compounds in complex mixtures .

Environmental Science

This compound is also studied for its potential applications in environmental science. Researchers investigate its role in the degradation of pollutants and its interactions with environmental matrices. Understanding these interactions can lead to the development of new methods for pollution control and environmental remediation .

Safety and Hazards

The safety data sheet for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . It is advised to avoid ingestion and inhalation .

properties

IUPAC Name

4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJBACRSCZJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Reactant of Route 4
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.